1-(1-Ethylpyrrolidin-2-yl)-N-methylmethanamine hydrochloride
CAS No.: 1391053-31-8
Cat. No.: VC2866393
Molecular Formula: C8H19ClN2
Molecular Weight: 178.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1391053-31-8 |
|---|---|
| Molecular Formula | C8H19ClN2 |
| Molecular Weight | 178.7 g/mol |
| IUPAC Name | 1-(1-ethylpyrrolidin-2-yl)-N-methylmethanamine;hydrochloride |
| Standard InChI | InChI=1S/C8H18N2.ClH/c1-3-10-6-4-5-8(10)7-9-2;/h8-9H,3-7H2,1-2H3;1H |
| Standard InChI Key | MMFHDFMFZXOKBI-UHFFFAOYSA-N |
| SMILES | CCN1CCCC1CNC.Cl |
| Canonical SMILES | CCN1CCCC1CNC.Cl |
Introduction
Chemical Identity and Structure
Identification Parameters
1-(1-Ethylpyrrolidin-2-yl)-N-methylmethanamine hydrochloride is characterized by specific chemical identifiers that distinguish it from related compounds. Table 1 presents the key identification parameters.
| Parameter | Value |
|---|---|
| CAS Number | 1391053-31-8 |
| Molecular Formula | C8H19ClN2 |
| Molecular Weight | 178.7 g/mol |
| IUPAC Name | 1-(1-ethylpyrrolidin-2-yl)-N-methylmethanamine;hydrochloride |
| Standard InChI | InChI=1S/C8H18N2.ClH/c1-3-10-6-4-5-8(10)7-9-2;/h8-9H,3-7H2,1-2H3;1H |
| Standard InChIKey | MMFHDFMFZXOKBI-UHFFFAOYSA-N |
| SMILES | CCN1CCCC1CNC.Cl |
| PubChem Compound ID | 71316618 |
Structural Characteristics
The compound features a pyrrolidine ring with an ethyl group attached to the nitrogen atom (position 1) and a methylamino group connected to the second carbon of the ring. This specific arrangement contributes to its chemical behavior and potential biological activities. The hydrochloride salt formation enhances stability and solubility, particularly in polar solvents, which is advantageous for various applications.
The structural backbone consists of:
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A five-membered pyrrolidine ring containing a nitrogen atom
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An ethyl group (-CH2CH3) attached to the nitrogen of the pyrrolidine ring
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A methylamino group (-CH2NHCH3) attached to the C-2 position of the pyrrolidine ring
Physical and Chemical Properties
Physical State and Appearance
1-(1-Ethylpyrrolidin-2-yl)-N-methylmethanamine hydrochloride is likely a crystalline solid at room temperature. Based on the properties of similar amine hydrochlorides, it is expected to be white or off-white in color. The crystalline nature would be a result of the ionic interactions between the protonated amine groups and the chloride counterion.
Solubility Profile
As a hydrochloride salt of an amine, this compound demonstrates enhanced solubility in polar solvents compared to its free base form. This property is particularly beneficial for applications in pharmaceutical formulations and biological testing. The compound is expected to be:
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Highly soluble in water and aqueous solutions
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Soluble in polar protic solvents such as methanol and ethanol
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Moderately soluble in less polar solvents like dichloromethane
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Poorly soluble in non-polar solvents such as hexane and toluene
Acid-Base Properties
As a hydrochloride salt of a diamine, 1-(1-Ethylpyrrolidin-2-yl)-N-methylmethanamine hydrochloride exhibits specific acid-base behavior. The protonated amine groups would have pKa values typical of similar protonated amines, likely in the range of 9-11, though specific values would require experimental determination. This property affects its behavior in different pH environments, which is relevant for its potential pharmaceutical applications .
Synthesis and Preparation
Alternative Approach Based on Similar Compounds
Drawing from synthesis methods for structurally related compounds like (S)-1-ethyl-2-aminomethylpyrrolidine, an alternative approach might involve:
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Using 4-hydroxybutyraldehyde as a starting material
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Performing an annulation reaction with ethylamine to form the 1-ethylpyrrolidine scaffold
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Further functionalization to introduce the methylamino group
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Salt formation with hydrochloric acid
This approach would need to be adapted specifically for the target compound, with appropriate modifications to reaction conditions and reagents .
Structural Analogs and Related Compounds
Key Structural Analogs
Several compounds share structural similarities with 1-(1-Ethylpyrrolidin-2-yl)-N-methylmethanamine hydrochloride, providing context for understanding its potential properties and applications.
Table 2: Structural Analogs of 1-(1-Ethylpyrrolidin-2-yl)-N-methylmethanamine hydrochloride
| Compound Name | Molecular Formula | CAS Number | Structural Difference |
|---|---|---|---|
| 1-Ethylpyrrolidin-2-ylmethylamine | C7H16N2 | 117295 | Lacks the methyl group on the amine nitrogen |
| (S)-2-(Aminomethyl)-1-ethylpyrrolidine | C7H16N2 | 22795-99-9 | Specific stereochemistry at position 2; lacks methyl on amine |
| 2-(Aminomethyl)-1-ethylpyrrolidine | C7H16N2 | Various | Racemic mixture; lacks methyl on amine |
| 1-(1-ethylpyrrolidin-2-yl)-N-methylmethanamine (free base) | C8H18N2 | 60923-27-5 | Free base form (not hydrochloride salt) |
Comparative studies of these compounds could provide valuable insights into how structural variations affect physical properties, chemical reactivity, and potential biological activities .
Physical Properties of Related Compounds
To provide context for the potential physical characteristics of 1-(1-Ethylpyrrolidin-2-yl)-N-methylmethanamine hydrochloride, the properties of a closely related compound, (S)-2-(Aminomethyl)-1-ethylpyrrolidine, are presented in Table 3.
Table 3: Physical Properties of (S)-2-(Aminomethyl)-1-ethylpyrrolidine (a close structural analog)
| Property | Value |
|---|---|
| Boiling Point | 50-52°C |
| Density | 0.919 g/mL at 25°C |
| Flash Point | 135°F |
| Optical Activity | [α]/D 109.0 to 95.0°, c = 1 in methanol |
| Solubility | Soluble in chloroform, methanol; Slightly soluble in water |
| Physical State | Liquid |
| Color | Clear colorless to faintly yellow |
For reference, the related compound 1-Ethylpyrrolidin-2-ylmethylamine is associated with the following GHS classifications:
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H226: Flammable liquid and vapor
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H302: Harmful if swallowed
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H312: Harmful in contact with skin
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H314/H315: Causes severe skin burns and eye damage / Causes skin irritation
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H319: Causes serious eye irritation
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H335: May cause respiratory irritation
Similar precautions may be appropriate for 1-(1-Ethylpyrrolidin-2-yl)-N-methylmethanamine hydrochloride, though specific hazard assessments would be necessary for definitive guidance .
Analytical Methods for Characterization
For proper identification and purity assessment of 1-(1-Ethylpyrrolidin-2-yl)-N-methylmethanamine hydrochloride, various analytical techniques can be employed.
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy would be particularly valuable for structural confirmation. Expected key signals in the 1H NMR spectrum would include:
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Methyl protons of the ethyl group (triplet, ~1.0-1.2 ppm)
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Methylene protons of the ethyl group (quartet, ~2.4-2.6 ppm)
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Pyrrolidine ring protons (multiple signals, ~1.7-3.5 ppm)
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N-methyl protons (singlet, ~2.3-2.5 ppm)
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Methylene protons adjacent to the methylamino group (doublet, ~2.7-3.0 ppm)
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Amine proton (broad singlet, variable position depending on conditions)
Additional spectroscopic methods would include:
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13C NMR for carbon framework confirmation
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Infrared (IR) Spectroscopy for functional group identification
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Mass Spectrometry for molecular weight confirmation and fragmentation pattern analysis
Chromatographic Techniques
Various chromatographic methods would be applicable for purity determination and analysis:
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High-Performance Liquid Chromatography (HPLC)
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Gas Chromatography (GC), if the compound is sufficiently volatile
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Thin-Layer Chromatography (TLC) for reaction monitoring and preliminary purity assessment
Physical Methods
Additional physical characterization methods would include:
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Melting Point Determination for purity assessment
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X-ray Crystallography for definitive structural confirmation if crystalline
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Elemental Analysis to confirm elemental composition
Research Context and Significance
Pyrrolidines in Medicinal Chemistry
Pyrrolidine-containing compounds have been extensively studied for their diverse biological activities, including:
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Neuroactive properties (interaction with neurotransmitter systems)
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Enzyme inhibition capabilities
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Antimicrobial activities
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Anti-inflammatory effects
The specific substitution pattern in 1-(1-Ethylpyrrolidin-2-yl)-N-methylmethanamine hydrochloride may confer unique properties that could be explored in these contexts .
Structure-Activity Relationships
The presence of both a pyrrolidine ring and an amine functionality in 1-(1-Ethylpyrrolidin-2-yl)-N-methylmethanamine hydrochloride suggests potential for interaction with biological targets. Structure-activity relationship studies of similar compounds have shown that subtle variations in substitution patterns can significantly impact biological activity and target selectivity .
For example, the research on N-pyrimidyl/pyridyl thiazoleamides demonstrates how specific structural features can influence binding to therapeutic targets. Similar principles could apply to our compound of interest, where the pyrrolidine scaffold combined with the methylamino group might confer specific binding properties to biological receptors or enzymes .
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